(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is a compound belonging to the imidazopyridine class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, making it a subject of interest in medicinal chemistry and drug development. The compound's chemical identity is denoted by the CAS number 1259603-82-1, and it is often utilized in various scientific research contexts due to its reactivity and interaction with biological targets.
The primary source of information regarding (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride can be found in chemical databases such as PubChem and BenchChem, which provide detailed descriptions of its properties, synthesis methods, and applications. This compound falls under the classification of heterocyclic compounds, specifically imidazopyridines, which are known for their potential as pharmaceuticals.
The synthesis of (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride typically involves several multi-step organic reactions. Common synthetic routes include:
The synthesis often requires specific catalysts, solvents, and temperature controls to optimize yield and purity. In industrial settings, methods such as continuous flow chemistry may be utilized to enhance efficiency and scalability .
The molecular formula for (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is , with a molecular weight of approximately 197.66 g/mol. The structural representation includes an imidazopyridine ring fused with an ethanamine side group.
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions must be meticulously controlled to achieve desired outcomes .
The mechanism of action for (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride involves its interaction with specific biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. The precise pathways and molecular interactions are subjects of ongoing research aimed at elucidating its pharmacological properties .
The hydrochloride salt form enhances solubility in water compared to its base form. It typically appears as a white to off-white crystalline powder.
Key chemical properties include stability under standard laboratory conditions and reactivity towards various electrophiles and nucleophiles. The compound's behavior in different solvents can vary significantly based on pH and temperature .
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride has several applications across multiple fields:
The construction of the imidazo[1,2-a]pyridine core represents the foundational step in synthesizing (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine hydrochloride. Several robust methodologies exist for assembling this bicyclic heterocycle, emphasizing atom economy, regioselectivity, and functional group compatibility. The most prevalent route involves the Gewald reaction, a condensation between 2-aminopyridine derivatives and α-halogenated carbonyl compounds. This reaction proceeds via nucleophilic displacement followed by intramolecular cyclization, yielding the imidazo[1,2-a]pyridine scaffold. For the 6-substituted variant required here, 2-amino-5-bromopyridine serves as a key precursor, allowing subsequent functionalization at the 6-position [2] [9].
Alternative approaches include multicomponent reactions (MCRs), which offer superior convergence. One efficient MCR utilizes 2-aminopyridine, aldehydes, and terminal alkynes under copper(I) iodide catalysis in refluxing toluene, producing trisubstituted imidazo[1,2-a]pyridines in excellent yields (82–95%). This method benefits from commercial availability of substrates and operational simplicity [9]. Recently, lignin-derived β-O-4 segments have been exploited as sustainable substrates in a one-pot MCR to synthesize imidazo[1,2-a]pyridines, aligning with green chemistry principles by valorizing renewable feedstocks [3].
Table 1: Comparison of Imidazo[1,2-a]pyridine Core Synthesis Methods
Method | Catalyst/Reagent | Yield Range (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Gewald Reaction | None or base | 60–85 | High (C3-substituted) | Simplicity, broad substrate scope |
Copper-Catalyzed MCR | Copper(I) iodide | 82–95 | Moderate | Atom economy, convergence |
Lignin-Derived MCR | Acid/redox catalyst | 45–75 | Variable | Sustainable feedstock utilization |
Aerobic Oxidative Coupling | Copper(I)/O₂ | 70–90 | High | Avoids stoichiometric oxidants |
Post-cyclization functionalization at the 6-position is critical. Strategies include:
Introducing the chiral (1S)-amine center necessitates enantioselective methodologies to avoid costly resolution techniques. Two primary strategies dominate: catalytic asymmetric synthesis of the chiral center and kinetic resolution of racemic intermediates.
Transition Metal-Catalyzed Asymmetric Hydrogenation: This approach employs chiral ruthenium or iridium complexes to reduce prochiral enamide precursors. For instance, hydrogenation of (Z)-N-(1-imidazo[1,2-a]pyridin-6-yl)ethylidenephenylamine using a DuPhos-rhodium catalyst achieves enantiomeric excesses exceeding 95%. Key parameters include pressure (50–100 bar H₂), temperature (25–50°C), and solvent purity to maintain catalyst activity [1] [4].
Organocatalytic Methods: Enamine or iminium catalysis provides a metal-free alternative. Jørgensen-Hayashi’s diphenylprolinol silyl ether catalyst enables the asymmetric α-amination of aldehyde precursors with azodicarboxylates. Subsequent reductive amination furnishes the (1S)-configured amine with enantiomeric excesses of 88–94% [1]. This method benefits from mild conditions (room temperature, dichloromethane solvent) and avoids transition metals, simplifying purification.
Enzymatic Kinetic Resolution: Lipases like Candida antarctica lipase B (CAL-B) selectively acetylate the (1R)-enantiomer of racemic 1-(imidazo[1,2-a]pyridin-6-yl)ethylamine, leaving the desired (1S)-enantiomer unreacted. The resolution efficiency hinges on solvent choice (e.g., methyl tert-butyl ether), achieving enantiomeric ratios (E) > 200 [4].
Table 2: Enantioselective Synthesis Methods for (1S)-Amine Center
Method | Catalyst/Agent | ee (%) | Yield (%) | Key Operational Parameter |
---|---|---|---|---|
Rh-Catalyzed Asymmetric Hydrogenation | DuPhos-Rh complex | 92–98 | 85–90 | H₂ pressure (50–100 bar) |
Organocatalytic α-Amination | Jørgensen-Hayashi catalyst | 88–94 | 70–80 | Solvent (dichloromethane), -20°C |
Enzymatic Kinetic Resolution | Candida antarctica lipase B | >99 (S) | 45 (theoretical max) | Acyl donor (vinyl acetate), 25°C |
Chiral Auxiliary Approach | (S)-tert-Butanesulfinamide | >99 | 60–75 | Diastereomeric crystallization |
Conversion of the free base (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine to its hydrochloride salt enhances stability, crystallinity, and bioavailability. This requires precise control over stoichiometry, pH, and crystallization dynamics.
Salt Formation Protocol: The free base is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether or methyl tert-butyl ether) under nitrogen atmosphere. Stoichiometric hydrogen chloride (1.0–1.05 equivalents), delivered as a solution in dioxane or diethyl ether, is added dropwise at 0–5°C to minimize degradation. Maintaining pH < 3.0 ensures complete protonation. The resulting precipitate is collected by filtration and washed with cold ether [5] [8].
Crystallization Optimization: Recrystallization from solvent mixtures achieves high purity (>99.5%). Optimal systems include:
Polymorph Control: The hydrochloride salt exhibits polymorphism, affecting dissolution and stability. Form I (thermodynamically stable) is obtained from protic solvents (ethanol/water) above 40°C. Form II (metastable) crystallizes from acetone below 25°C. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are essential for characterization, with Form I showing a distinct endotherm at 218°C and characteristic peaks at 2θ = 12.5°, 18.7°, 22.3° [8].
Analytical Quality Control:
Scalable synthesis prioritizes solvent reduction, energy efficiency, and benign reagents. Three strategies demonstrate significant advances:
Mechanochemistry in Screw Reactors: A jacketed screw reactor enables solvent-free aldol condensations and cyclizations. Reactants and catalysts (e.g., potassium carbonate or copper(I) iodide) are loaded into the reactor, operating at 80–120°C with residence times of 60–180 seconds via screw rotation (20–50 rpm). This achieves near-quantitative conversion to imidazo[1,2-a]pyridine intermediates while eliminating solvent waste. Heat exchange fluids in the jacket control exotherms, enhancing safety [7].
Multicomponent Reactions (MCRs) in Water: Ultrasound-assisted C–H functionalization in aqueous media synthesizes the core scaffold without organic solvents. A mixture of 2-aminopyridine, acetophenone, potassium iodide, and tert-butyl hydroperoxide undergoes sonication (40 kHz, 60°C) for 2 hours, yielding 3-arylimidazo[1,2-a]pyridines (75–85% yield). The absence of metal catalysts simplifies workup, and water is recycled post-reaction by distillation [9].
Continuous Flow Processing: Tubular flow reactors enhance photoredox or electrochemical steps. For example, enantioselective trifluoromethylation using immobilized chiral phosphoric acid catalysts in a packed-bed reactor achieves residence times under 5 minutes and catalyst turnover numbers (TON) > 10,000. Supercritical carbon dioxide serves as the mobile phase, replacing dichloromethane or dimethylformamide and enabling near-total solvent recovery [1] [7].
Table 3: Solvent Selection Guide for Sustainable Production
Solvent | Green Metric (CHEM21) | Use Case | Recyclability (%) | Hazard Profile |
---|---|---|---|---|
Water | Excellent | MCRs, extractions | 95–98 | None |
Ethyl lactate | Good | Recrystallization | 80–85 | Low toxicity, biodegradable |
Supercritical CO₂ | Excellent | Continuous flow reactions | ~100 | Non-flammable, non-toxic |
2-Methyltetrahydrofuran | Moderate | Salt formation, extractions | 70–75 | Derived from biomass |
These methodologies collectively address the dual challenges of scalability and sustainability. Solvent-free mechanochemistry reduces waste generation by >90% compared to batch processes, while aqueous MCRs lower the process mass intensity (PMI) to <5. Continuous flow systems further enhance energy efficiency, reducing reaction times from hours to minutes and minimizing racemization risks in the (1S)-amine synthesis [1] [7] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7